molecular formula C10H19Cl B13185183 (4-Chlorobutyl)cyclohexane

(4-Chlorobutyl)cyclohexane

Cat. No.: B13185183
M. Wt: 174.71 g/mol
InChI Key: MOYMSRFEQFNEOX-UHFFFAOYSA-N
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Description

(4-Chlorobutyl)cyclohexane is an organic compound that belongs to the class of cycloalkanes. It consists of a cyclohexane ring substituted with a 4-chlorobutyl group. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure, and the presence of the chlorobutyl group introduces unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorobutyl)cyclohexane typically involves the alkylation of cyclohexane with 4-chlorobutyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkyl halide .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yield and purity, with careful control of temperature and pressure .

Chemical Reactions Analysis

Types of Reactions: (4-Chlorobutyl)cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-Chlorobutyl)cyclohexane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Chlorobutyl)cyclohexane involves its interaction with various molecular targets. The compound can act as an alkylating agent, introducing the 4-chlorobutyl group into other molecules. This can lead to the formation of covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, potentially altering their function .

Comparison with Similar Compounds

Uniqueness: (4-Chlorobutyl)cyclohexane is unique due to the presence of the chlorobutyl group, which imparts distinct reactivity and chemical properties compared to unsubstituted cyclohexane or other substituted cyclohexanes. The chlorine atom’s electronegativity and the butyl chain’s length contribute to its specific behavior in chemical reactions .

Properties

Molecular Formula

C10H19Cl

Molecular Weight

174.71 g/mol

IUPAC Name

4-chlorobutylcyclohexane

InChI

InChI=1S/C10H19Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h10H,1-9H2

InChI Key

MOYMSRFEQFNEOX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCCCl

Origin of Product

United States

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